molecular formula C28H33ClFN7O2 B301402 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

Numéro de catalogue B301402
Poids moléculaire: 554.1 g/mol
Clé InChI: JUFALTDOXHTDQY-FDAWAROLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone, also known as CFB-113, is a chemical compound used in scientific research. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is not fully understood. However, it has been reported to inhibit the activity of protein kinase B (AKT), which plays a key role in cell survival and proliferation. 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce amyloid-beta peptide accumulation in the brains of Alzheimer's disease model mice. 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has also been reported to induce apoptosis in cancer cells and reduce the expression of inflammatory cytokines in Alzheimer's disease model mice.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone in lab experiments is its potential as a therapeutic agent for various diseases. 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been shown to have anti-cancer and anti-Alzheimer's disease activity in preclinical studies. However, one limitation of using 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Orientations Futures

There are several future directions for the study of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, future studies could focus on improving the solubility and bioavailability of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone to enhance its efficacy as a therapeutic agent.

Méthodes De Synthèse

The synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone involves the reaction of 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde with 4,6-di(1-piperidinyl)-1,3,5-triazin-2-amine in the presence of hydrazine hydrate. The resulting product is a yellow solid with a melting point of 191-193°C. This synthesis method has been reported in several scientific publications.

Applications De Recherche Scientifique

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been studied for its potential as a therapeutic agent for various diseases. It has been reported to have anti-cancer activity in several cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has also been studied for its potential as an anti-Alzheimer's disease agent. It has been shown to reduce amyloid-beta peptide accumulation in the brains of Alzheimer's disease model mice.

Propriétés

Nom du produit

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

Formule moléculaire

C28H33ClFN7O2

Poids moléculaire

554.1 g/mol

Nom IUPAC

N-[(E)-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C28H33ClFN7O2/c1-38-24-12-11-20(17-25(24)39-19-21-22(29)9-8-10-23(21)30)18-31-35-26-32-27(36-13-4-2-5-14-36)34-28(33-26)37-15-6-3-7-16-37/h8-12,17-18H,2-7,13-16,19H2,1H3,(H,32,33,34,35)/b31-18+

Clé InChI

JUFALTDOXHTDQY-FDAWAROLSA-N

SMILES isomérique

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=C(C=CC=C5Cl)F

SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=C(C=CC=C5Cl)F

SMILES canonique

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=C(C=CC=C5Cl)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.